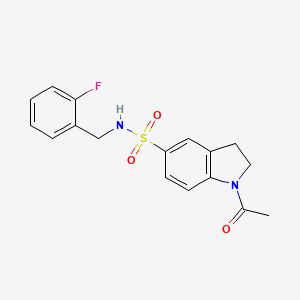
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by two scientists, J. R. Staton and J. A. DaSilva, at the Johns Hopkins University School of Medicine. Since then, AG-490 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide exerts its inhibitory effects by binding to the ATP-binding site of JAK1, JAK2, and STAT3. This prevents the activation of downstream signaling pathways and the transcription of target genes. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway, and to enhance the antitumor activity of chemotherapy drugs.
Biochemical and Physiological Effects:
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in cancer cells. It has also been shown to modulate the immune response by inhibiting cytokine production and altering the differentiation and function of immune cells. In addition, 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has several advantages for lab experiments, including its specificity for JAK/STAT signaling pathways, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its short half-life and the potential for off-target effects. In addition, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in cell culture experiments may not accurately reflect its effects in vivo.
未来方向
There are several future directions for research on 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide and related compounds. One area of interest is the development of more potent and selective JAK/STAT inhibitors for use in cancer therapy and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in combination with other drugs or therapies is an area of active research, with the potential to enhance therapeutic efficacy and reduce side effects.
合成方法
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with indole-5-carboxaldehyde to form the intermediate compound. The intermediate is then reacted with acetic anhydride and sulfamic acid to produce 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide.
科学研究应用
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various biological processes. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in cytokine signaling, and STAT3, which is involved in cell proliferation, survival, and differentiation. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has also been used to study the effects of JAK/STAT inhibition on cancer cells, immune cells, and other cell types.
属性
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)
![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![4-[5-(4-ethylphenoxy)pentyl]morpholine](/img/structure/B5089409.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5089439.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)
![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)

![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
methyl]phosphonate](/img/structure/B5089477.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)